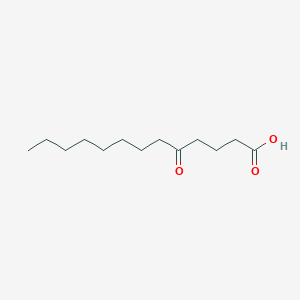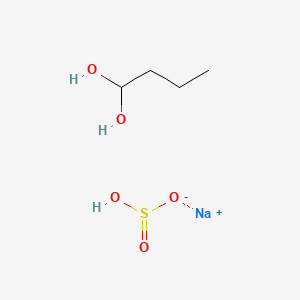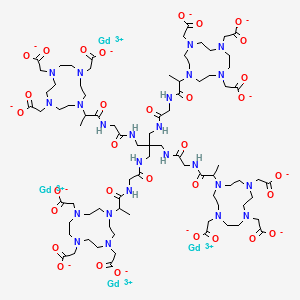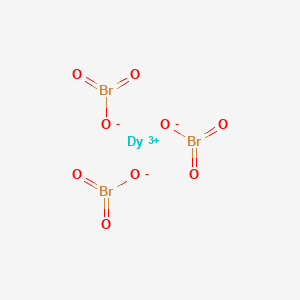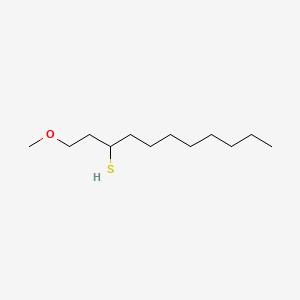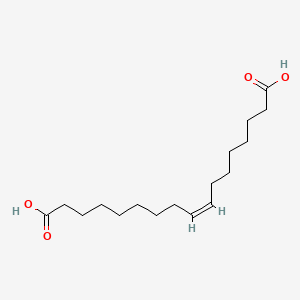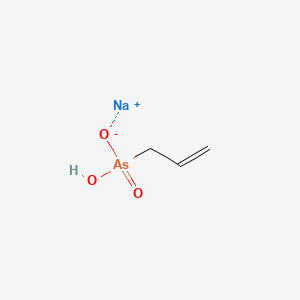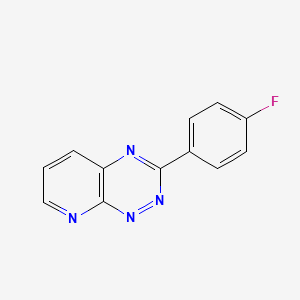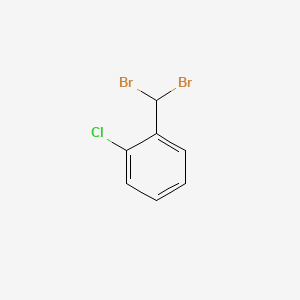
1-Chloro-2-(dibromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where a chlorine atom and a dibromomethyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dibromomethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the dibromomethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in specialized reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibromomethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 1-chloro-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-chloro-2-methylbenzene.
Scientific Research Applications
1-Chloro-2-(dibromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(dibromomethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dibromomethyl group acts as an electrophile. This interaction can lead to the formation of reactive intermediates, which further react with nucleophiles or other chemical species.
Comparison with Similar Compounds
- 1-Chloro-2-bromobenzene
- 1-Chloro-2-methylbenzene
- 1-Bromo-2-(dibromomethyl)benzene
Comparison: 1-Chloro-2-(dibromomethyl)benzene is unique due to the presence of both chlorine and dibromomethyl groups, which impart distinct chemical reactivity and properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
67013-54-1 |
|---|---|
Molecular Formula |
C7H5Br2Cl |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
1-chloro-2-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H5Br2Cl/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |
InChI Key |
HHYMMXLWYMUAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



